molecular formula C37H68O5 B13849139 [(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate

[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate

Cat. No.: B13849139
M. Wt: 592.9 g/mol
InChI Key: SVXWJFFKLMLOHO-UMKNCJEQSA-N
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Description

[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate is a complex ester compound It is characterized by its unique structure, which includes a hexadecanoyloxy group and a hydroxypropan-2-yl group linked to an octadeca-9,12-dienoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate typically involves esterification reactions. One common method is the reaction between hexadecanoic acid and 3-hydroxypropan-2-yl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting intermediate is then reacted with octadeca-9,12-dienoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or other functionalized compounds.

Scientific Research Applications

[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological processes and as a biomarker.

    Medicine: Investigated for its therapeutic properties and potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its unique structure allows it to bind to specific receptors or enzymes, altering their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate is unique due to its specific combination of ester and fatty acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C37H68O5

Molecular Weight

592.9 g/mol

IUPAC Name

[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17-/t35-/m1/s1

InChI Key

SVXWJFFKLMLOHO-UMKNCJEQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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